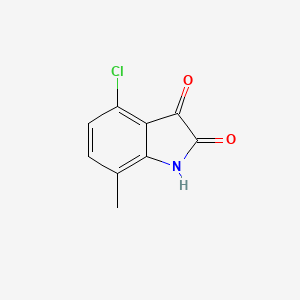

4-Chloro-7-methyl-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCJCUFHPFXQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365244 | |

| Record name | 4-Chloro-7-methyl isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61258-72-8 | |

| Record name | 4-Chloro-7-methyl isatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061258728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-7-methyl isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61258-72-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-7-METHYL ISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMB88XVB49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-methyl-1H-indole-2,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-7-methyl-1H-indole-2,3-dione, a substituted isatin of significant interest in medicinal chemistry and drug development. Isatin and its derivatives are recognized as privileged scaffolds due to their wide range of biological activities.[1][2] This document details the most practical and efficient synthetic methodology, focusing on the well-established Sandmeyer isatin synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and actionable experimental protocols. The guide emphasizes the underlying chemical principles, safety considerations, and purification techniques to ensure the reproducible synthesis of this target molecule.

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound first identified in 1840 as an oxidation product of indigo.[3] Its unique structure, featuring a fused benzene and pyrrolidine-2,3-dione ring system, imparts a rich chemical reactivity, making it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules.[1][3] The isatin core is a prominent feature in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

The strategic placement of substituents on the aromatic ring of the isatin scaffold allows for the fine-tuning of its physicochemical properties and biological activity. Halogenation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule of this guide, this compound, incorporates both a chloro and a methyl group, presenting a unique substitution pattern with potential for novel biological applications.

Strategic Approach to Synthesis: The Sandmeyer Reaction

Several methods exist for the synthesis of the isatin core, with the Sandmeyer and Stolle syntheses being the most classical and widely adopted.[1][3]

-

Stolle Synthesis: This approach involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid.[3][4] It is particularly useful for the synthesis of N-substituted isatins.[3]

-

Sandmeyer Isatin Synthesis: This robust and traditional method is a two-step process. It begins with the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[5][6] The Sandmeyer synthesis is particularly effective for anilines bearing electron-withdrawing groups.[7]

For the synthesis of this compound, the Sandmeyer isatin synthesis is the recommended route due to its reliability and the electronic nature of the starting aniline. The starting material, 3-chloro-6-methylaniline, possesses substituents that are compatible with the reaction conditions.

Mechanistic Overview of the Sandmeyer Isatin Synthesis

The synthesis proceeds in two key stages, as illustrated below:

Stage 1: Formation of the Isonitrosoacetanilide Intermediate

The reaction is initiated by the formation of an intermediate from chloral hydrate and hydroxylamine. This intermediate then reacts with the aniline (3-chloro-6-methylaniline in this case) in an acid-catalyzed condensation reaction to form the corresponding isonitrosoacetanilide.

Stage 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid. The strong acid facilitates an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ring and yielding the final isatin product.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound, adapted from the well-established Organic Syntheses procedure for isatin.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Chloro-6-methylaniline | 141.60 | 6259-33-2 | Starting material. |

| Chloral Hydrate | 165.40 | 302-17-0 | |

| Hydroxylamine Hydrochloride | 69.49 | 5470-11-1 | |

| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 | |

| Concentrated Hydrochloric Acid | 36.46 | 7647-01-0 | ~37% |

| Concentrated Sulfuric Acid | 98.08 | 7664-93-9 | ~98% |

| Deionized Water | 18.02 | 7732-18-5 | |

| Ethanol | 46.07 | 64-17-5 | For recrystallization. |

| Glacial Acetic Acid | 60.05 | 64-19-7 | For recrystallization (alternative). |

Step-by-Step Procedure

Part A: Synthesis of N-(3-chloro-6-methylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate)

-

In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 22.5 g (0.136 mol) of chloral hydrate in 300 mL of deionized water.

-

To this solution, add 325 g of crystalline sodium sulfate.

-

In a separate beaker, prepare a solution of 20.0 g (0.141 mol) of 3-chloro-6-methylaniline in 75 mL of deionized water, and slowly add 15 mL of concentrated hydrochloric acid to ensure complete dissolution of the aniline.

-

Add the aniline hydrochloride solution to the reaction flask.

-

In another beaker, dissolve 27.5 g (0.396 mol) of hydroxylamine hydrochloride in 125 mL of deionized water.

-

Add the hydroxylamine hydrochloride solution to the reaction flask.

-

Heat the mixture to a vigorous reflux and maintain for approximately 10-15 minutes. The mixture will turn cloudy as the product begins to precipitate.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath for at least one hour to maximize precipitation.

-

Collect the crude isonitrosoacetanilide by vacuum filtration.

-

Wash the solid with cold deionized water and allow it to air dry. The crude product can be used directly in the next step.

Part B: Synthesis of this compound

-

Carefully warm 150 g (81.5 mL) of concentrated sulfuric acid to 50 °C in a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add the dried N-(3-chloro-6-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions, ensuring the internal temperature is maintained between 60-70 °C . Use an ice bath to control any exotherm.

-

After the addition is complete, heat the reaction mixture to 80 °C and hold for 10 minutes to complete the cyclization.

-

Carefully pour the warm reaction mixture onto 500 g of crushed ice with stirring.

-

The crude this compound will precipitate as a colored solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the product in a desiccator.

Purification

The crude product can be purified by recrystallization.

-

Suspend the crude this compound in a minimal amount of hot ethanol or glacial acetic acid.

-

Heat the mixture to boiling until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety and Handling

-

3-Chloro-6-methylaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Chloral Hydrate: This is a regulated substance in many jurisdictions. It is harmful if swallowed.

-

Hydroxylamine Hydrochloride: This compound is a potential skin sensitizer and is harmful if swallowed.

-

Concentrated Acids (HCl, H2SO4): These are highly corrosive and should be handled with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

-

General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This guide has outlined a detailed and reliable method for the synthesis of this compound using the Sandmeyer isatin synthesis. By following the provided experimental protocol and adhering to the safety precautions, researchers can confidently prepare this valuable substituted isatin for further investigation in medicinal chemistry and drug discovery programs. The versatility of the isatin scaffold, combined with the unique substitution pattern of the target molecule, offers exciting opportunities for the development of novel therapeutic agents.

References

- 1. biomedres.us [biomedres.us]

- 2. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-Chloro-7-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-methyl-1H-indole-2,3-dione (also known as 4-Chloro-7-methylisatin), a substituted isatin derivative of significant interest in medicinal chemistry. Isatin and its analogs form a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This document consolidates the available information on the chemical identity, physicochemical properties, synthesis, and potential therapeutic applications of this compound, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring an indole core substituted with a chlorine atom at the 4-position and a methyl group at the 7-position. The presence of the α-keto-γ-lactam moiety is a defining characteristic of the isatin family, contributing to its unique reactivity and biological profile.

Nomenclature and CAS Number

-

Systematic Name: this compound[]

-

Common Name: 4-Chloro-7-methylisatin[]

Physicochemical Data

Specific experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its basic properties and provides data for related isatin analogs for comparative purposes. The properties of substituted isatins are significantly influenced by the nature and position of the substituents on the indole ring.

| Property | This compound | Isatin (Unsubstituted) | 4-Chloroisatin | 7-Methylisatin |

| Molecular Formula | C₉H₆ClNO₂[][2] | C₈H₅NO₂ | C₈H₄ClNO₂ | C₉H₇NO₂ |

| Molecular Weight | 195.61 g/mol [] | 147.13 g/mol | 181.57 g/mol | 161.16 g/mol |

| Appearance | Solid (presumed) | Reddish-orange powder | Orange solid | - |

| Melting Point | Not available | 200-204 °C | 247-250 °C | 267-269 °C |

| Solubility | Not available | Soluble in hot water, alcohol, ether, acetone | Not available | Not available |

Data for Isatin, 4-Chloroisatin, and 7-Methylisatin are sourced from commercial supplier information and chemical databases.

Synthesis of this compound

The synthesis of substituted isatins is most commonly achieved through the Sandmeyer isatin synthesis.[5][6][7][8] This classical method, and its modern variations, provide a versatile route to a wide array of isatin derivatives from corresponding anilines.

The Sandmeyer Isatin Synthesis: A Mechanistic Overview

The Sandmeyer synthesis is a two-step process:[5][8]

-

Formation of an Isonitrosoacetanilide: The synthesis begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine in an acidic aqueous solution. This forms an intermediate α-oximinoacetanilide (also known as an isonitrosoacetanilide).

-

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product.[5]

The overall workflow can be visualized as follows:

Figure 1: General workflow for the Sandmeyer Isatin Synthesis.

Proposed Protocol for this compound

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-chloro-2-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.

-

Add a solution of 3-chloro-2-methylaniline (1.0 equivalent) in water containing hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride (3.0 equivalents) in water to the reaction mixture.

-

Heat the mixture to boiling for a short period (typically 1-5 minutes) to complete the reaction.

-

Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide product.

-

Collect the solid product by vacuum filtration and air-dry.

Step 2: Synthesis of this compound

-

In a flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to approximately 50°C.

-

Gradually add the dry isonitrosoacetanilide from Step 1 to the warm acid, maintaining the temperature between 60-70°C. External cooling may be necessary to control the exothermic reaction.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and pour it slowly over a large volume of crushed ice.

-

Allow the mixture to stand, during which time the crude this compound will precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Note: This is a generalized protocol and may require optimization for this specific substrate.

Chemical Reactivity and Potential Applications

The isatin scaffold is known for its versatile reactivity, which allows for a wide range of chemical modifications. The C3-carbonyl group is particularly reactive and serves as a key site for derivatization.

Reactivity of the Isatin Core

-

Reactions at the C3-Carbonyl: The C3-carbonyl group readily undergoes condensation reactions with a variety of nucleophiles, including hydrazines, hydroxylamines, and compounds with active methylene groups. This reactivity is central to the synthesis of a vast library of isatin-based derivatives, such as isatin-hydrazones and isatin-Schiff bases.

-

N-Functionalization: The nitrogen atom at the 1-position can be alkylated, acylated, or arylated to introduce further diversity into the isatin scaffold.

-

Ring-Opening Reactions: Under basic conditions, the lactam ring of isatin can be hydrolyzed to form isatinic acid.

The electron-withdrawing nature of the chlorine atom at the 4-position and the electron-donating methyl group at the 7-position are expected to modulate the electronic properties of the indole ring, thereby influencing the reactivity of the isatin core and the biological activity of its derivatives.

Potential Applications in Drug Discovery

The isatin scaffold is a component of numerous synthetic compounds with a broad spectrum of pharmacological activities.[10][11] The introduction of chloro and methyl groups can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles.

-

Anticancer Activity: Many substituted isatins have demonstrated significant cytotoxic effects against various cancer cell lines.[12][13][14][15] The proposed mechanisms of action often involve the inhibition of key enzymes such as kinases and caspases, leading to the induction of apoptosis.[12]

-

Antiviral Activity: Isatin derivatives have been investigated for their antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV) and SARS-CoV-2.[16][17][18][19]

-

Antimicrobial and Antifungal Activity: The isatin core is also a feature of compounds with antibacterial and antifungal properties.[13]

The specific biological activities of this compound have not been extensively documented in the available literature. However, based on the known activities of other halogenated and methylated isatins, it represents a promising lead structure for the development of novel therapeutic agents.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of isatin derivatives has been shown to interact with a multitude of biological targets and signaling pathways.

References

- 2. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 3. 4-chloro-7-methyl-1H-indole-2,3-dione61258-72-8,Purity98%_Alfa Chemistry111 [molbase.com]

- 4. Hit2Lead | this compound | CAS# 61258-72-8 | MFCD00047216 | BB-5226020 [hit2lead.com]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Halogenated Isatin Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The introduction of halogen atoms onto the isatin core has emerged as a powerful strategy to modulate and enhance these pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of halogenated isatin derivatives, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. We delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of isatin-based therapeutics.

Introduction: The Isatin Scaffold and the Influence of Halogenation

Isatin is an endogenous compound found in mammalian tissues and has also been isolated from various natural sources.[1][2] Its unique structural features, including a fused aromatic ring, a lactam ring, and a reactive keto group at the C3 position, make it a versatile building block for the synthesis of a wide array of heterocyclic compounds.[3][4] Isatin derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][5]

Halogenation has been a cornerstone of medicinal chemistry for enhancing the therapeutic potential of lead compounds. The introduction of halogens (fluorine, chlorine, bromine, iodine) into the isatin scaffold can significantly influence its physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. Increased lipophilicity can lead to improved membrane permeability, while the electronegativity of halogens can alter the molecule's interaction with biological targets, often resulting in enhanced potency. Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent on the isatin ring are critical determinants of biological activity.[3][6][7]

Anticancer Activity of Halogenated Isatin Derivatives

Halogenated isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[8][9][10] The incorporation of halogen atoms at the C5, C6, or C7 positions of the isatin core has been shown to improve their anticancer efficacy.[8][9]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which halogenated isatin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[11] Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis.[11] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3.[11]

Caption: Intrinsic apoptosis pathway induced by halogenated isatin derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected halogenated isatin derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | 5-Halo | MCF-7 (Breast) | 18.13 | [11] |

| 5r | 5-Halo | MCF-7 (Breast) | 18.13 | [11] |

| 5n | 5-Halo | MCF-7 (Breast) | 20.17 | [11] |

| IH | 4-Bromo (on chalcone) | MCF-7 (Breast) | < 6.53 | [12] |

| IH | 4-Bromo (on chalcone) | HeLa (Cervical) | < 6.53 | [12] |

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[13]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the halogenated isatin derivatives and incubate for 24-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to untreated control cells.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14]

Protocol:

-

Treat cells with the halogenated isatin derivatives for the desired time.

-

Lyse the cells and collect the supernatant.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[14]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm to quantify the amount of pNA released.[8]

The JC-1 assay is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.[7]

Protocol:

-

Culture cells in a 96-well plate.

-

Treat the cells with the test compounds.

-

Remove the culture medium and add JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C.[7]

-

Wash the cells with assay buffer.

-

Measure the fluorescence of JC-1 monomers (green) and aggregates (red) using a fluorescence microplate reader or fluorescence microscope. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[7]

Antimicrobial Activity of Halogenated Isatin Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated isatin derivatives have demonstrated significant activity against a range of bacteria and fungi.[5][15][16] Halogenation at the C5 position of the isatin ring has been found to be particularly effective in enhancing antimicrobial potency.[6][7][15]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the presence of a halogen at the C5 position, combined with specific substitutions at the N1 and C3 positions, is crucial for potent antimicrobial activity.[7][15] For instance, the introduction of an amino moiety at the N1 position of 5-chloroisatin leads to a significant increase in antibacterial activity.[15]

Caption: Key structural features for enhanced antimicrobial activity.

Quantitative Data: Antimicrobial Potency

The following table presents the antimicrobial activity of representative halogenated isatin derivatives.

| Compound Type | Halogen Substitution | Test Organism | Activity Metric | Result | Reference |

| Diisopropylamino-N-Mannich base of isatin | 5-Chloro | Gram-negative bacteria | Growth Inhibition | Considerable | [15] |

| Isatin derivative | 5-Bromo | S. aureus | MIC | More potent | [5] |

| Isatin derivative | 5-Bromo | E. coli | MIC | More potent | [5] |

Experimental Protocols

This method is used to qualitatively assess the antimicrobial susceptibility of bacteria to the test compounds.[11][17]

Protocol:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).[17]

-

Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Impregnate sterile paper disks with a known concentration of the halogenated isatin derivative.

-

Place the disks on the agar surface.[5]

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk.[17]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Protocol:

-

Prepare serial two-fold dilutions of the halogenated isatin derivatives in a 96-well microtiter plate containing broth medium.[18]

-

Add a standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[18]

Antiviral Activity of Halogenated Isatin Derivatives

Isatin derivatives have a long history in antiviral research, with methisazone, an isatin thiosemicarbazone, being one of the first synthetic antiviral drugs.[20] Halogenation has been explored as a strategy to enhance the antiviral activity of isatin-based compounds against a variety of viruses, including Hepatitis C Virus (HCV), SARS-CoV, and HIV.[20][21]

For instance, a 5-fluoro derivative of an isatin-sulfonamide hybrid was found to inhibit HCV RNA synthesis.[20]

Enzyme Inhibition by Halogenated Isatin Derivatives

Halogenated isatin derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters.[22] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[12] Halogenated isatin derivatives have shown potent and selective inhibition of MAO isoforms.[19]

Caspase Inhibition

As mentioned in the anticancer section, caspases are key mediators of apoptosis. Halogenated isatin sulfonamides have been developed as potent inhibitors of caspase-3 and caspase-7.[17][18] These inhibitors have potential applications in diseases characterized by excessive apoptosis.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[23] While some studies suggest that electron-donating groups on the phenyl ring of isatin derivatives lead to higher tyrosinase inhibitory activity than halogen groups, the halogen series at the para position showed a qualitative relationship for higher inhibitory activity with increasing size and polarizability.[23]

Quantitative Data: Enzyme Inhibition

| Compound Type | Halogen Substitution | Target Enzyme | IC50/Ki Value | Reference |

| Isatin Sulfonamide | 7-Halogen | Caspase-3 | 2.6 nM (IC50) | [17][18] |

| Isatin Sulfonamide | 7-Halogen | Caspase-7 | 3.3 nM (IC50) | [17][18] |

| Chloro- and bromo-substituted isatin | - | MAO-A | 0.037 µM (IC50) | [19] |

| Chloro- and bromo-substituted isatin | - | MAO-B | 0.125 µM (IC50) | [19] |

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.[22]

Protocol:

-

Prepare a reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a suitable buffer, and the halogenated isatin derivative at various concentrations.

-

Pre-incubate the mixture to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding a substrate (e.g., kynuramine).[22]

-

Monitor the formation of the product (e.g., 4-hydroxyquinoline) spectrophotometrically or fluorometrically.[12]

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay evaluates the inhibitory effect of compounds on the activity of tyrosinase.[23]

Protocol:

-

Prepare a reaction mixture containing mushroom tyrosinase in phosphate buffer.

-

Add the halogenated isatin derivative at different concentrations.

-

Initiate the reaction by adding L-DOPA as the substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm.[24][25]

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Perspectives

Halogenated isatin derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The strategic incorporation of halogens into the isatin scaffold has proven to be an effective approach for enhancing their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the therapeutic potential of novel halogenated isatin derivatives.

Future research in this area should focus on the synthesis of new derivatives with improved potency and selectivity, as well as a more in-depth elucidation of their mechanisms of action. The development of advanced drug delivery systems for these compounds could further enhance their therapeutic efficacy and minimize potential side effects. The continued exploration of halogenated isatin derivatives holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 7. raybiotech.com [raybiotech.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 15. asm.org [asm.org]

- 16. protocols.io [protocols.io]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 4-Chloro-7-Methylisatin: A Technical Guide to Putative Molecular Targets

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the potential therapeutic targets of 4-chloro-7-methylisatin. As a Senior Application Scientist, this guide is structured to offer not just a review of the literature, but a practical framework for investigating this promising isatin derivative.

The isatin scaffold, a privileged indole-2,3-dione core, has long captured the attention of medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored, yielding compounds with potent anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties.[1][4][5] The specific substitution pattern on the isatin ring profoundly influences the compound's pharmacological profile. This guide focuses on 4-chloro-7-methylisatin, a derivative whose therapeutic potential is inferred from the extensive research on analogous substituted isatins. The presence of a chloro group at the 4-position and a methyl group at the 7-position is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Protein Kinases: Key Regulators of Cellular Proliferation and Survival

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a multitude of cellular processes.[6][7][8] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6][9] Isatin derivatives have emerged as a significant class of protein kinase inhibitors.[10]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[11] Several isatin derivatives have demonstrated potent inhibitory activity against VEGFR-2.[11] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream signaling molecules, thereby abrogating the pro-angiogenic signal. The chloro and methyl substitutions on 4-chloro-7-methylisatin may enhance its binding affinity and selectivity for the VEGFR-2 active site.

Hypothetical Signaling Pathway Inhibition by 4-Chloro-7-Methylisatin

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-chloro-7-methylisatin.

Other Potential Kinase Targets

Beyond VEGFR-2, isatin derivatives have been shown to inhibit a range of other protein kinases implicated in cancer, such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).[10][12] The Wnt/β-catenin pathway, regulated by GSK-3β, is frequently hyperactivated in various cancers.[10] Inhibition of GSK-3β by isatin analogues can prevent the accumulation of β-catenin, thereby halting cancer cell proliferation.[10]

Caspases: The Executioners of Apoptosis

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis, or programmed cell death.[13][14] Inducing apoptosis in cancer cells is a key strategy for many anticancer therapies. Certain isatin derivatives have been identified as potent and selective inhibitors of effector caspases, such as caspase-3 and caspase-7.[13][15][16][17] While caspase inhibition is generally pursued for indications like neurodegenerative diseases, understanding the interaction of 4-chloro-7-methylisatin with caspases is crucial for a complete pharmacological profile. Paradoxically, some anticancer agents can induce apoptosis through caspase activation. Therefore, evaluating the effect of 4-chloro-7-methylisatin on caspase activity is essential to elucidate its mechanism of action in cancer cells.

| Isatin Derivative | Target Caspase(s) | Inhibitory Concentration (Ki app) | Reference |

| 5-Dialkylaminosulfonylisatin | Caspase-3, Caspase-7 | 2-6 nM | [13] |

| Isatin Sulfonamide-based Inhibitor | Caspase-3 | 60 nM | [15][17] |

| Isatin Sulfonamide-based Inhibitor | Caspase-7 | 170 nM | [15][17] |

Monoamine Oxidases (MAOs): Targets for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the catabolism of neurotransmitters such as dopamine and serotonin.[18] Isatin itself is an endogenous inhibitor of MAO-B.[18] Derivatives of isatin have been investigated as potential therapeutic agents for neurodegenerative disorders like Parkinson's disease by virtue of their MAO inhibitory activity.[18] The substitution pattern on the isatin ring influences both the potency and selectivity of MAO inhibition.[18] It is plausible that 4-chloro-7-methylisatin could exhibit inhibitory activity against one or both MAO isoforms.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of 4-chloro-7-methylisatin, a systematic experimental approach is required. The following protocols provide a framework for these investigations.

General Workflow for Target Identification and Validation

References

- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1127-59-9: 7-Methylisatin | CymitQuimica [cymitquimica.com]

- 4. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of protein and small molecule interactions on kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]

- 8. Impact of protein and small molecule interactions on kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting protein kinases with selective and semipromiscuous covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. AID 375064 - Inhibition of human recombinant caspase 7 assessed as accumulation of cleaved fluorogenic 7-amino-4-methylcoumarin after 10 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Caspase-3/7 Inhibitor I - Applications - CAT N°: 14464 [bertin-bioreagent.com]

- 18. pubs.acs.org [pubs.acs.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Isatins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione), a deceptively simple bicyclic aromatic compound, has captivated chemists and pharmacologists for over a century and a half. First isolated in 1840 as an oxidation product of the vibrant dye indigo, its true potential as a privileged scaffold in medicinal chemistry has been progressively unlocked through the development of diverse synthetic methodologies.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery and synthesis of substituted isatins, tracing the evolution from classical name reactions to modern, efficient protocols. We will delve into the mechanistic underpinnings of these synthetic strategies, providing detailed experimental workflows for key transformations. Furthermore, this guide will illuminate the profound impact of isatin chemistry on drug discovery, supported by quantitative data on the biological activities of its derivatives and an analysis of their structure-activity relationships.

Introduction: The Isatin Core - A Privileged Structure in Medicinal Chemistry

The isatin nucleus, characterized by a fused benzene and pyrrolidine-2,3-dione ring system, is a versatile building block in organic synthesis.[3] Its unique structural features, including a reactive C3-keto group, an acidic N-H proton, and an electron-deficient aromatic ring, provide multiple sites for chemical modification.[4] This inherent reactivity has allowed for the creation of vast libraries of substituted isatins with a wide spectrum of biological activities.[2] Isatin and its derivatives are not merely laboratory curiosities; they are found in nature in plants of the Isatis genus and even as an endogenous compound in mammals, where it is a metabolic derivative of adrenaline.[3][4] The therapeutic potential of this scaffold is underscored by the existence of isatin-based drugs, such as the kinase inhibitor Sunitinib, used in cancer therapy.[3]

The journey from a simple dye derivative to a cornerstone of modern drug discovery is a testament to the ingenuity of synthetic chemists. This guide will navigate that journey, providing both the historical context and the practical, technical details necessary for researchers to harness the power of the isatin scaffold.

Foundational Syntheses: The Classical Routes to the Isatin Core

The early discoveries in isatin synthesis laid the groundwork for all subsequent advancements. These methods, while sometimes harsh by modern standards, are robust and still find application in many research laboratories. Understanding these classical syntheses is crucial for appreciating the subtleties of isatin chemistry.

The Sandmeyer Isatin Synthesis: A Cornerstone Reaction

The Sandmeyer synthesis, first reported in 1919, is arguably the most well-known and widely used method for the preparation of isatins.[5][6] The reaction proceeds via the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the isatin.[6][7]

Mechanism: The reaction is believed to initiate with the formation of a glyoxamide from the aniline and chloral hydrate, which then reacts with hydroxylamine to form the key oximinoacetanilide intermediate.[8] The subsequent acid-catalyzed cyclization involves an intramolecular electrophilic attack of the nitrogen onto the aromatic ring.

Figure 1: General workflow of the Sandmeyer Isatin Synthesis.

Experimental Protocol: Synthesis of Isatin from Aniline [7]

-

Preparation of Isonitrosoacetanilide:

-

In a suitable reaction vessel, dissolve aniline in a solution of sodium sulfate in water.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride in water to the aniline solution with vigorous stirring.

-

Maintain the reaction temperature between 50-60°C.

-

The isonitrosoacetanilide will precipitate out of the solution. Filter the solid and dry it thoroughly.

-

-

Cyclization to Isatin:

-

Carefully add the dry isonitrosoacetanilide to pre-warmed concentrated sulfuric acid (50°C) at a rate that maintains the temperature between 60-70°C, using external cooling if necessary.

-

After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice to precipitate the isatin.

-

Filter the crude isatin, wash with water, and purify by recrystallization.

-

Causality and Insights: The use of sodium sulfate in the first step helps to "salt out" the isonitrosoacetanilide, improving its yield.[7] The cyclization step is highly exothermic and requires careful temperature control to prevent side reactions. This method is particularly effective for anilines bearing electron-withdrawing groups.[9] However, for highly lipophilic anilines, solubility in the aqueous media of the first step can be a limiting factor, leading to poor yields.[8]

The Stolle Isatin Synthesis: An Alternative Pathway

The Stolle synthesis provides a valuable alternative to the Sandmeyer method, especially for the preparation of N-substituted isatins.[6][10] This two-step procedure involves the acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), affords the desired isatin.[6][10]

Figure 2: The Stolle synthesis workflow for N-substituted isatins.

Experimental Protocol: General Procedure for N-Benzyl Isatin Synthesis [11]

-

Formation of the Chlorooxalylanilide:

-

Dissolve N-benzylaniline in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and slowly add oxalyl chloride.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate.

-

-

Lewis Acid-Catalyzed Cyclization:

-

Dissolve the crude intermediate in an anhydrous solvent (e.g., carbon disulfide or dichloromethane).

-

Add a Lewis acid, such as aluminum chloride, portion-wise at low temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete.

-

Carefully quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer, dry over an anhydrous salt, and concentrate to yield the crude N-benzyl isatin, which can be purified by column chromatography or recrystallization.

-

Causality and Insights: The Stolle synthesis is advantageous for its ability to directly introduce substituents on the isatin nitrogen. The choice of Lewis acid and solvent can significantly impact the reaction's efficiency. The intramolecular Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbonyl carbon.

The Gassman Isatin Synthesis: A Milder Approach

The Gassman synthesis offers a milder alternative for the preparation of isatins, starting from anilines.[2][12] This method involves the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[2]

Figure 3: Key stages in the Gassman isatin synthesis.

Experimental Protocol: Conceptual Steps of the Gassman Synthesis [2][13]

-

Formation of the N-Chloroaniline: An aniline is treated with a chlorinating agent, such as tert-butyl hypochlorite, to form the corresponding N-chloroaniline.

-

Sulfide Addition: The N-chloroaniline is reacted with a β-keto ester, like methylthioacetate, to form a sulfide intermediate.

-

Cyclization: The sulfide intermediate undergoes a base-promoted cyclization to yield the 3-methylthio-2-oxindole.

-

Oxidation: The 3-methylthio-2-oxindole is then oxidized to the final isatin product using an appropriate oxidizing agent.

Causality and Insights: The Gassman synthesis avoids the harsh acidic conditions of the Sandmeyer method, making it suitable for substrates with acid-sensitive functional groups. The multi-step nature of this synthesis, however, can sometimes lead to lower overall yields compared to the more direct classical methods.

Modern Synthetic Strategies: Expanding the Isatin Toolkit

While the classical methods remain important, modern organic synthesis has introduced a variety of new and improved techniques for constructing the isatin scaffold. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.

Oxidation of Indoles and Oxindoles

A straightforward approach to isatins is the oxidation of readily available indole or oxindole precursors. A variety of oxidizing agents have been employed for this transformation, including N-bromosuccinimide (NBS) in DMSO, and environmentally benign methods using molecular oxygen with a photosensitizer.[9]

Experimental Protocol: General Procedure for the Oxidation of Indole [2]

-

Dissolve the substituted indole in a suitable solvent (e.g., anhydrous DMSO).

-

Add the oxidizing agent (e.g., NBS) portion-wise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Purify the crude isatin by column chromatography or recrystallization.

Metal-Catalyzed and Metal-Free Syntheses

Recent advancements have focused on the development of catalytic methods for isatin synthesis. For instance, metal-free syntheses using I₂-DMSO as a catalyst for the cyclization of 2-amino acetophenones have been reported.[2][9] These methods often proceed through C-H bond activation and offer a more sustainable approach to isatin synthesis.

The Biological Significance of Substituted Isatins in Drug Discovery

The true value of the diverse synthetic methodologies for isatins lies in their ability to generate novel compounds with significant therapeutic potential. The isatin scaffold has been identified as a key pharmacophore in a wide range of biologically active molecules.

A Spectrum of Pharmacological Activities

Substituted isatins have demonstrated a remarkable array of pharmacological effects, including:

-

Anticancer Activity: Isatin derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][14] Their mechanisms of action are diverse and can involve the inhibition of key enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[15]

-

Antiviral Activity: Certain isatin derivatives have exhibited significant antiviral properties, including activity against HIV.[6]

-

Antimicrobial and Antifungal Activity: The isatin nucleus is a common feature in compounds with antibacterial and antifungal activities.[16][17]

-

Anticonvulsant and CNS Effects: Isatin and its analogs have been investigated for their effects on the central nervous system, showing potential as anticonvulsant agents.[2]

Structure-Activity Relationships (SAR) and Data Presentation

The systematic modification of the isatin scaffold has allowed for the elucidation of key structure-activity relationships (SAR). For example, the nature and position of substituents on the aromatic ring and the nitrogen atom can profoundly influence the biological activity.

Table 1: Anticancer Activity of Selected Substituted Isatins

| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4l | 5,6,7-trihalo | K562 (Leukemia) | 1.75 | [1] |

| 4l | 5,6,7-trihalo | HepG2 (Liver) | 3.20 | [1] |

| 4l | 5,6,7-trihalo | HT-29 (Colon) | 4.17 | [1] |

| 4j | 2,6-dihalo-hydrazone | MCF7 (Breast) | 1.51 ± 0.09 | |

| 4k | 2,6-dihalo-hydrazone | MCF7 (Breast) | 3.56 ± 0.31 | [18] |

| 5e | N-piperazine-benzyl | MCF-7 (Breast) | 12.47 | |

| 12 | Hydrazide-thiazolo[3,2-a]benzimidazole | MDA-MB-231 (Breast) | 2.60 ± 1.47 | [15] |

| 12 | Hydrazide-thiazolo[3,2-a]benzimidazole | MCF-7 (Breast) | 3.01 ± 0.22 | [15] |

| Cu-6 | Isatin-metal complex | Sarcoma | 0.63 ± 0.25 | [19] |

SAR Insights:

-

Halogenation: The introduction of halogen atoms, particularly at the 5, 6, and 7-positions of the aromatic ring, can significantly enhance anticancer activity.[1]

-

N-Substitution: Modification of the N1 position with various alkyl, aryl, or heterocyclic moieties can modulate the compound's potency and selectivity.

-

C3-Substitution: The C3-carbonyl group is a common site for derivatization, often leading to Schiff bases and hydrazones with improved biological profiles.[18]

Conclusion and Future Perspectives

The journey of the isatin scaffold, from its discovery as a simple organic molecule to its current status as a privileged structure in medicinal chemistry, is a compelling narrative of scientific progress. The classical synthetic routes, while foundational, have been complemented by a host of modern methodologies that offer greater efficiency, versatility, and sustainability. The continued exploration of new synthetic pathways to access novel substituted isatins, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapeutic agents for a wide range of diseases. The isatin core, with its inherent chemical reactivity and proven biological relevance, is poised to remain a central focus of research in drug discovery for the foreseeable future.

References

- 1. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. nmc.gov.in [nmc.gov.in]

- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. biomedres.us [biomedres.us]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.irapa.org [journals.irapa.org]

- 10. synarchive.com [synarchive.com]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ajpp.in [ajpp.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isatin Scaffold as a Privileged Pharmacophore

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-7-methyl-1H-indole-2,3-dione

The isatin (1H-indole-2,3-dione) core is a renowned heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1][2] Its versatile structure has been the foundation for a multitude of synthetic compounds exhibiting a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological profile of isatin derivatives is profoundly influenced by the nature and position of substituents on the indole ring.[1] Halogenation and alkylation, in particular, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific derivative, This compound (also known as 4-chloro-7-methylisatin). We will explore its core mechanism of action, grounded in experimental evidence, with a focus on its role as an enzyme inhibitor and the resultant biological consequences.

Chemical Identity of this compound:

Part 1: Core Mechanism of Action - Targeted Enzyme Inhibition

The primary mechanism of action for many isatin-based compounds is the inhibition of key enzymes involved in critical cellular processes. While the specific inhibitory profile of this compound is an area of ongoing investigation, analysis of structurally related isatins provides a strong, evidence-based framework for its likely molecular interactions.

Inhibition of Effector Caspases: A Gateway to Apoptosis Regulation

A well-established and significant target for isatin derivatives is the caspase family of cysteine proteases, which are central executioners of the apoptotic cell death program.

The Role of Caspases 3 and 7: Caspases-3 and -7 are known as "effector" caspases. Once activated by an upstream signal, they cleave a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Isatin Sulfonamides as Potent Caspase Inhibitors: A class of isatin derivatives, isatin sulfonamides, have been identified as highly potent, reversible, and selective nonpeptide inhibitors of caspase-3 and caspase-7.[8][9][10] This inhibitory action directly blocks the execution phase of apoptosis.

Structural Basis for Selectivity: The remarkable selectivity for caspases 3 and 7 is attributed to specific interactions within the enzyme's active site. The isatin scaffold binds to the S2 subsite, a pocket comprised of hydrophobic residues (Tyr204, Trp206, and Phe256) that are unique to these two caspases.[8][9] This structural feature allows for high-affinity binding and potent inhibition, with reported Kᵢ values in the nanomolar range for some derivatives.[9][10] The chloro and methyl substitutions on the 4-Chloro-7-methylisatin molecule likely contribute to the hydrophobicity that facilitates this interaction.

Caption: Apoptotic pathway and the inhibitory action of isatin derivatives.

Inhibition of Carboxylesterases (CE)

Carboxylesterases are a superfamily of enzymes responsible for the hydrolysis and detoxification of a wide range of xenobiotics and endogenous esters.[11] They are also critical for the metabolic activation of many ester-containing prodrugs.

Biochemical studies have demonstrated that isatin derivatives can act as potent and specific inhibitors of human CEs.[11] A key determinant of this inhibitory activity is the compound's hydrophobicity. A direct correlation has been observed where isatins with higher clogP values (a measure of lipophilicity) exhibit significantly greater inhibitory potency, often with Kᵢ values in the nanomolar range.[11] The presence of both a chloro and a methyl group on the this compound scaffold suggests it possesses the requisite hydrophobicity to be an effective CE inhibitor.

Part 2: Biological Activities and Therapeutic Implications

The enzyme-inhibitory mechanisms of the isatin scaffold translate into a diverse array of biological activities with significant therapeutic potential.

Anticancer Activity

Isatin derivatives have consistently demonstrated promising cytotoxic effects against a variety of cancer cell lines.[1] The substitution pattern on the isatin core is a critical determinant of this anticancer potency.[1]

The mechanism of cytotoxicity is often multifactorial. While direct caspase inhibition is anti-apoptotic, many isatin derivatives induce cancer cell death through alternative pathways that supersede this effect. For instance, certain fluorinated isatins have been shown to induce apoptosis by causing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species (ROS) in tumor cells.[2] Furthermore, inhibition of other enzyme classes, such as protein kinases like GSK-3β, can disrupt oncogenic signaling pathways (e.g., Wnt/β-catenin) and halt uncontrolled cell proliferation.[12]

Anti-inflammatory and Antiviral Properties

The isatin scaffold has a long history of therapeutic exploration.

-

Anti-inflammatory Effects: Certain isatin analogues have been shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in activated macrophage cells.[3]

-

Antiviral Activity: The isatin derivative methisazone was historically effective in the prophylaxis of smallpox.[3] Other derivatives have shown inhibitory activity against viruses such as the hepatitis C virus (HCV).[3]

Part 3: Quantitative Data Summary

The following table summarizes representative inhibitory activities for various isatin derivatives against key biological targets. This data, compiled from multiple studies, illustrates the potency of this chemical class.

| Isatin Derivative | Target | Assay Type | Activity (IC₅₀ / Kᵢ) | Reference |

| Isatin Sulfonamide | Caspase-3 | Enzyme Inhibition | Kᵢ(app) = 60 nM | [9][10] |

| Isatin Sulfonamide | Caspase-7 | Enzyme Inhibition | Kᵢ(app) = 170 nM | [9][10] |

| 7-Methylisatin | HepG2 (Liver Cancer) | Cytotoxicity | IC₅₀ = 3.20 µM | [1] |

| 5-Methylisatin | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀ = 15.3 µM | [1] |

| 5-Chloroisatin | RAW 264.7 Macrophages | NO Production | Active Inhibitor | [3] |

Note: IC₅₀ and Kᵢ values are highly dependent on specific experimental conditions and should be compared with caution across different studies.[1]

Part 4: Key Experimental Protocols

To facilitate further research, this section provides detailed, self-validating methodologies for assessing the core mechanisms of action of this compound.

Protocol 1: Caspase-3/7 Fluorometric Inhibition Assay

This protocol details the measurement of direct enzymatic inhibition of recombinant human caspase-3 or -7.

Principle: An active caspase enzyme cleaves a specific peptide substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC). The inhibitor's potency is determined by its ability to reduce the rate of fluorescence generation.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, and 10 mM DTT, pH 7.2.

-

Inhibitor Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

-

Enzyme Solution: Dilute active recombinant human caspase-3 or caspase-7 in chilled Assay Buffer to the desired final concentration (e.g., 10 nM).

-

Substrate Solution: Dilute the fluorogenic substrate Ac-DEVD-AMC in Assay Buffer to a final concentration of 50 µM.

-

-

Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

-

Create a serial dilution of the inhibitor by adding 2 µL of the stock solution to the first well and performing 1:3 dilutions across the plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 25 µL of the diluted enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes.

-

Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity and viability of cultured cancer cells.[13]

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[13]

-

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound (or vehicle control).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[13]

-

Caption: A general workflow for the biological evaluation of isatin derivatives.

Conclusion

This compound is a member of the pharmacologically significant isatin family. Based on extensive evidence from related analogues, its mechanism of action is strongly predicted to involve the inhibition of key cellular enzymes, most notably effector caspases-3 and -7, and potentially carboxylesterases. These molecular interactions confer a range of biological activities, including promising anticancer and anti-inflammatory potential. The specific chloro and methyl substitutions on the isatin core are crucial for defining its inhibitory profile and overall efficacy. Further focused investigation into this specific molecule is warranted to fully delineate its therapeutic promise and to guide the rational design of next-generation isatin-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. appchemical.com [appchemical.com]

- 7. 4-Chloro-7-methyl isatin [oakwoodchemical.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Caspase-3/7 Inhibitor I - Applications - CAT N°: 14464 [bertin-bioreagent.com]

- 11. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Biological Activities of 4-Chloro-7-methyl-1H-indole-2,3-dione: A roadmap for discovery and validation

An In-Depth Technical Guide

Abstract

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] This guide focuses on a specific analogue, 4-Chloro-7-methyl-1H-indole-2,3-dione (4-chloro-7-methylisatin), a molecule for which extensive biological data is not yet publicly available. By leveraging structure-activity relationship (SAR) data from closely related isatin analogues, this document provides a predictive framework for its biological potential, primarily in the realms of anticancer, antimicrobial, and enzyme inhibitory activities. We present the scientific rationale behind these predictions, detailed protocols for experimental validation, and the hypothesized mechanisms of action, offering a comprehensive roadmap for researchers aiming to investigate this promising compound.

The Isatin Scaffold: A Foundation of Versatility

The isatin core is a synthetically versatile precursor for a multitude of pharmacologically active compounds.[1][3] Its structure, featuring a fused aromatic ring and a reactive dicarbonyl system at positions 2 and 3, allows for extensive chemical modification.[2] These modifications can dramatically influence the molecule's physicochemical properties and biological targets. Substitutions on the aromatic ring, such as halogenation (e.g., chloro groups) and alkylation (e.g., methyl groups), are known to modulate lipophilicity, electronic distribution, and steric profile, thereby enhancing potency and selectivity against various biological targets.[4][5] 4-Chloro-7-methylisatin combines these features, making it a compelling candidate for investigation.

A Predictive Roadmap: From In Silico Modeling to Experimental Validation

Given the nascent stage of research on 4-Chloro-7-methylisatin, a logical first step is the use of computational (in silico) methods to predict its biological activities and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity).[6] This approach saves resources by prioritizing the most promising therapeutic avenues before committing to extensive laboratory work. The general workflow is a multi-stage process that informs and guides subsequent experimental design.

Caption: General workflow for predictive analysis and experimental validation.

Predicted Biological Activity I: Anticancer Potential

Isatin derivatives have consistently demonstrated significant cytotoxic effects against a wide array of cancer cell lines.[7][8] The anticancer activity is profoundly influenced by the substitution pattern on the aromatic ring.[4]

Scientific Rationale

The presence of a chlorine atom at the 4-position and a methyl group at the 7-position on the isatin scaffold is predicted to enhance anticancer efficacy. Halogenation can increase the compound's ability to form halogen bonds and improve its lipophilicity, potentially enhancing cell membrane permeability and interaction with hydrophobic pockets in target proteins.[4] Methylation can likewise influence binding affinity and metabolic stability. For instance, various 5-chloro and 7-methyl substituted isatins have shown potent cytotoxic activities.[9][10]

Hypothesized Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Tyrosine kinases and serine/threonine kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), are plausible targets.[11] Inhibition of these kinases can disrupt pro-survival signaling cascades like PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[12]